molecular formula C10H11N3O3 B2519972 2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile CAS No. 906214-83-3

2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile

Cat. No.: B2519972
CAS No.: 906214-83-3
M. Wt: 221.216
InChI Key: WXZWLWDWCVKNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile typically involves the nitration of benzonitrile followed by the introduction of the hydroxypropylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the hydroxypropylamino group can be achieved through a nucleophilic substitution reaction using 3-chloropropanol and an appropriate base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. Its nitro group can participate in redox reactions, while the hydroxypropylamino group can engage in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxypropylamino group and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(3-hydroxypropylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c11-7-8-6-9(13(15)16)2-3-10(8)12-4-1-5-14/h2-3,6,12,14H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZWLWDWCVKNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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